molecular formula C19H23N5O3 B2864218 8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896851-42-6

8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2864218
M. Wt: 369.425
InChI Key: QUTAJURZSRWMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. These include a furan ring, an imidazole ring, and a purine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core purine structure, followed by the addition of the furan and imidazole rings. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, imidazole, and purine rings would likely contribute to the overall stability of the molecule, while the isobutyl and methyl groups could affect its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, imidazole, and purine rings. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability and rigidity, while the isobutyl and methyl groups could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) explores the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential as antidepressant agents. This research highlights the compound's affinity for serotonin receptors and its inhibitory activity on phosphodiesterases, suggesting its significance in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Angiogenesis Inhibition

Braud et al. (2003) conducted a study on the synthesis and pharmacological evaluation of new derivatives related to imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential inhibitors of angiogenesis. This research showcases the compound's ability to influence angiogenesis, a crucial process in cancer progression and other diseases (Braud et al., 2003).

Antiviral Activity

Research by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, derivatives of imidazo[2,1-f]purine, highlights their potential as antiviral agents. This study underscores the compound's moderate activity against various viruses, indicating its importance in antiviral drug research (Kim et al., 1978).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could provide valuable insights into the chemistry of furan, imidazole, and purine derivatives. Future research could focus on exploring its potential biological activities, developing efficient synthetic routes, and investigating its physical and chemical properties .

properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-11(2)9-23-17(25)15-16(21(5)19(23)26)20-18-22(10-14-7-6-8-27-14)12(3)13(4)24(15)18/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTAJURZSRWMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.